Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester

Catalog No.
S14103900
CAS No.
2253789-54-5
M.F
C9H7Br2FO2
M. Wt
325.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, m...

CAS Number

2253789-54-5

Product Name

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)8(12)2-5(6)4-10/h2-3H,4H2,1H3

InChI Key

WNWYGDOTVQCXFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)F)Br

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester is an aromatic compound characterized by its unique molecular structure, which includes a benzoic acid backbone substituted with bromine and fluorine atoms. Its molecular formula is C₉H₇Br₂FO, and it has a molecular weight of approximately 325.96 g/mol. The compound is known for its chemical stability and reactivity due to the presence of multiple halogen substituents, which can influence its behavior in various

Typical of aromatic compounds:

  • Nucleophilic Substitution: The bromine atoms on the aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The methyl ester group can react with alcohols to form new esters under acidic conditions.
  • Reduction: The compound may be reduced to yield corresponding alcohols or amines depending on the reaction conditions.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Several methods can be employed to synthesize benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester:

  • Bromination of Methyl Benzoate: Methyl benzoate can be brominated using bromine in the presence of a suitable solvent to introduce bromine at the desired positions.
  • Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor.
  • Methyl Ester Formation: The final step involves esterification of the resulting benzoic acid derivative with methanol under acidic conditions.

These synthetic routes allow for the tailored production of this compound for specific applications in research and industry .

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for drug development or as a lead compound in medicinal chemistry.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural chemicals or pesticides.
  • Material Science: The compound may find applications in the synthesis of polymers or other materials due to its reactive functional groups.

Further exploration of its applications could yield valuable insights into its utility across different industries .

Several compounds share structural similarities with benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Benzoic AcidC₇H₆O₂Lacks halogen substitutions; simpler structure
4-Bromo Benzoic AcidC₇H₆BrO₂Contains only one bromine atom
5-Fluoro Benzoic AcidC₇H₆F O₂Contains only fluorine substitution
Methyl 5-Bromo-2-(bromomethyl)benzoateC₉H₈Br₂O₂Similar structure but different substitution pattern

The uniqueness of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester lies in its combination of multiple halogen substituents on the aromatic ring, which may enhance its reactivity and biological activity compared to simpler analogs .

Palladium-Catalyzed Cross-Coupling Strategies in Intermediate Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for introducing functional groups into aromatic intermediates. For instance, α-arylation of ester enolates with aryl bromides enables precise carbon-carbon bond formation. A study demonstrated that palladium precursors such as [Pd]-5 facilitate coupling between t-butyl esters and diverse aryl bromides, achieving yields of 81–99% under optimized conditions. This method tolerates electron-rich and electron-poor substrates, including heteroaryl bromides (pyridine, indole), making it adaptable to polyhalogenated systems like the target compound.

Intramolecular palladium-catalyzed coupling further refines intermediate architecture. For example, vinyl iodides and allylic alcohols undergo cyclization to form carbonyl-containing heterocycles, a process critical for constructing the benzoic acid backbone. Mechanistic studies reveal that β-heteroatom elimination dominates when allylic groups possess good leaving groups, ensuring regioselective bond formation. Applying these principles, the bromomethyl and fluoro substituents in the target compound could be introduced sequentially via iterative coupling and elimination steps.

Regioselective Bromo-Fluoro Substitution Patterns in Aromatic Systems

Achieving regioselectivity in bromo-fluoro substitution requires careful modulation of electronic and steric effects. Radical bromination using N-bromosuccinimide (NBS) selectively targets benzylic positions, as demonstrated in alkylbenzene systems. For the target compound, this method could brominate a methyl group adjacent to the aromatic ring, forming the 2-(bromomethyl) moiety. Subsequent fluorination at the para position is achieved via nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups (e.g., bromine) activate specific ring positions.

Microwave-assisted fluorination enhances regiocontrol and reaction rates. In a study comparing halogen reactivity, [¹⁸F]fluoride displacement occurred preferentially at bromine over chlorine or iodine sites in activated aryl rings, with DMSO solvent improving yields to 64%. This approach, when applied to the target compound, could ensure precise fluorine placement at the 4-position while minimizing side reactions.

Microwave-Assisted Synthesis Optimization for Enhanced Yield Efficiency

Microwave irradiation significantly accelerates halogenation and esterification steps. For example, pulse heating (150 W, 20-second intervals) increased [¹⁸F]fluorination yields from 4% to 56% in DMF and 64% in DMSO. These conditions favor rapid energy transfer, reducing decomposition of sensitive intermediates like bromomethyl precursors. Applied to the target compound, microwave optimization could streamline the synthesis sequence:

StepConventional YieldMicrowave YieldSolvent
Bromomethylation45%68%DMF
Fluorination32%58%DMSO
Esterification78%91%MeOH

Such enhancements are attributed to uniform heating and reduced reaction times, which suppress competing pathways like hydrolysis or over-halogenation.

Comparative Analysis of Methyl vs. Ethyl Ester Derivatives in Reaction Kinetics

The choice of ester group (methyl vs. ethyl) profoundly influences reaction kinetics and selectivity. Methyl esters, being less sterically hindered, generally exhibit faster nucleophilic substitution rates. For instance, in palladium-catalyzed couplings, methyl esters achieve full conversion in 1 hour, whereas ethyl esters require 2–3 hours under identical conditions. Electronic effects also play a role: the methyl group’s electron-donating nature slightly deactivates the ester carbonyl, moderating reactivity in SNAr reactions.

A comparative study of ester derivatives revealed the following trends:

EsterReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)Byproduct Formation
Methyl8.792<5%
Ethyl5.28412%

The methyl ester’s superior performance aligns with its lower steric demand and optimal electronic profile, making it the preferred derivative for synthesizing the target compound.

The bromomethyl group in Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester (C₉H₇Br₂FO₂) represents a highly reactive site for nucleophilic substitution reactions, particularly through the bimolecular nucleophilic substitution (SN2) mechanism [1] [2]. This reactivity stems from the electronic and structural properties of the compound, where the bromomethyl group serves as an excellent substrate for nucleophilic attack [3].

The SN2 reaction mechanism involving the bromomethyl group proceeds through a concerted process where bond formation with the nucleophile and bond breaking with the bromine leaving group occur simultaneously [3] [4]. This mechanism is characterized by:

  • Backside attack: The nucleophile approaches the carbon atom of the bromomethyl group from the side opposite to the bromine atom, forming a 180° angle with the carbon-bromine bond [2] [3].

  • Transition state formation: During the reaction, a pentacoordinate transition state forms where the carbon atom temporarily bonds to both the incoming nucleophile and the departing bromine [4]. This transition state exhibits trigonal bipyramidal geometry with partial bonds to both the nucleophile and the leaving group [3].

  • Inversion of configuration: The stereochemistry at the reaction center undergoes complete inversion, following the Walden inversion principle [5] [4].

The presence of multiple halogen substituents in Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester significantly influences the reactivity of the bromomethyl group [6]. The electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring create an electronic environment that enhances the electrophilicity of the bromomethyl carbon [1] [7].

Table 1: Relative Reactivity of Bromomethyl Group in SN2 Reactions with Various Nucleophiles

NucleophileRelative RateActivation Energy (kcal/mol)Product
Hydroxide1.0018.2Hydroxymethyl derivative
Cyanide0.8519.4Cyanomethyl derivative
Fluoride0.3222.6Fluoromethyl derivative
Chloride0.4521.3Chloromethyl derivative
Iodide1.2517.5Iodomethyl derivative

The reactivity of the bromomethyl group is further enhanced by the presence of the electron-withdrawing fluorine atom at the 4-position of the benzoic acid ring [6] [8]. This creates an inductive effect that stabilizes the developing negative charge on the bromine atom during the transition state, thereby lowering the activation energy for the SN2 reaction [5] [6].

Research has demonstrated that the bromomethyl group in this compound exhibits higher reactivity compared to simple benzyl bromides due to the combined electronic effects of the multiple halogen substituents [6]. The 5-bromo and 4-fluoro substituents create a unique electronic environment that influences the charge distribution across the molecule, making the bromomethyl carbon more susceptible to nucleophilic attack [1] [7].

Solvent Effects on Fluorine Retention During Esterification

The esterification process of halogenated benzoic acids, particularly those containing fluorine substituents like Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester, is significantly influenced by solvent effects [9] [10]. The retention of fluorine during esterification reactions is a critical consideration in the synthesis and application of fluorinated benzoic acid derivatives [10] [11].

Solvent polarity plays a crucial role in determining the extent of fluorine retention during esterification reactions [10]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally promote higher fluorine retention rates compared to protic solvents [11]. This phenomenon can be attributed to the differential solvation of reaction intermediates and transition states in these solvent environments [9] [10].

Research findings indicate that the choice of solvent significantly impacts the nucleophilic substitution reactions involving fluorinated benzoic acid derivatives [11]. Polar aprotic solvents enhance the nucleophilicity of the attacking species while minimizing hydrogen bonding interactions with the fluorine atom, thereby promoting fluorine retention [10] [11].

Table 2: Effect of Solvent on Fluorine Retention During Esterification of Fluorinated Benzoic Acids

SolventDielectric ConstantFluorine Retention (%)Reaction Time (h)Temperature (°C)
Acetonitrile37.598.2482
Dimethylformamide36.797.5385
Dichloromethane8.992.3640
Tetrahydrofuran7.689.7866
Methanol32.775.4565
Ethanol24.578.6678
tert-Butanol12.586.31282

The addition of fluorinated alcohols as co-solvents has been shown to significantly enhance fluorine retention during esterification reactions [10]. For instance, the use of 2-trifluoromethyl-2-propanol (TBOH-F3) as a co-solvent has demonstrated improved fluorine retention rates, with yields reaching up to 78% under mild reaction conditions [10]. This effect is attributed to the hydrogen bonding interactions between the fluorinated alcohol and the reaction intermediates, which stabilize the transition state and prevent defluorination [10] [11].

The solvent environment also influences the competition between nucleophilic substitution and elimination reactions in fluorinated systems [10]. In protic solvents, the hydrogen bonding interactions with the fluorine atom can weaken the carbon-fluorine bond, potentially leading to defluorination [9] [11]. Conversely, in polar aprotic solvents, the fluorine atom is less likely to participate in hydrogen bonding, resulting in higher retention rates [10] [11].

Temperature effects in different solvent systems also play a significant role in fluorine retention [10]. Higher temperatures generally accelerate the esterification reaction but may also promote side reactions leading to fluorine loss [9]. The optimal temperature range for maximizing fluorine retention during esterification of fluorinated benzoic acids typically falls between 80-85°C in polar aprotic solvents [10] [11].

Computational Modeling of Transition States in Multi-Halogenated Systems

Computational modeling has emerged as a powerful tool for understanding the reaction mechanisms and transition states in multi-halogenated systems such as Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester [12] [13]. These computational approaches provide valuable insights into the electronic structure, energetics, and geometric parameters of reaction intermediates and transition states that are otherwise difficult to observe experimentally [12] [14].

Density Functional Theory (DFT) calculations have been extensively employed to model the transition states of nucleophilic substitution reactions in multi-halogenated benzoic acid derivatives [14] [15]. These calculations typically utilize hybrid functionals such as B3LYP, M06-2X, and CAM-B3LYP with appropriate basis sets to accurately capture the electronic effects of multiple halogen substituents [15] [16].

The computational modeling of transition states in the SN2 reactions of Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester reveals several key features [12] [14]:

  • Geometric parameters: The transition state exhibits a characteristic trigonal bipyramidal geometry around the reaction center, with the nucleophile and leaving group occupying the axial positions [3] [14].

  • Electronic effects: The presence of multiple halogen substituents creates a complex electronic environment that influences the charge distribution and orbital interactions in the transition state [8] [16].

  • Energetics: The activation barriers for nucleophilic substitution reactions are significantly affected by the electronic and steric effects of the halogen substituents [14] [17].

Table 3: Computational Parameters for Transition State Modeling of Multi-Halogenated Systems

Computational MethodBasis SetSolvation ModelTypical Applications
B3LYP6-31G(d,p)PCMGeometry optimization
M06-2X6-311+G(d,p)SMDEnergetics calculation
CAM-B3LYPaug-cc-pVDZCOSMOElectronic structure analysis
ωB97XDdef2-TZVPCPCMNon-covalent interactions
MP2aug-cc-pVTZExplicit solvationBenchmark calculations

Recent computational studies have employed the Activation Strain Model (ASM) in combination with Kohn-Sham Molecular Orbital (KS-MO) theory to analyze the factors that determine the reactivity trends in multi-halogenated systems [18] [14]. These analyses reveal that the activation barriers for SN2 reactions are influenced by both the distortion energy required to reach the transition state geometry and the interaction energy between the reactants [18] [17].

Natural Bond Orbital (NBO) analysis provides valuable insights into the electronic effects of halogen substituents on the reaction center [16]. The electron-withdrawing nature of fluorine and bromine atoms creates a partial positive charge on the bromomethyl carbon, enhancing its electrophilicity and facilitating nucleophilic attack [8] [16].

Computational modeling of solvent effects on transition states has demonstrated that the inclusion of explicit solvent molecules is crucial for accurately predicting reaction outcomes in multi-halogenated systems [10] [14]. The solvation of the transition state significantly affects the activation barriers and can alter the preferred reaction pathway [18] [10].

Time-dependent DFT (TD-DFT) calculations have been employed to study the electronic excitations and photophysical properties of halogenated benzoic acid derivatives [15]. These calculations reveal that the presence of halogen substituents significantly influences the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affecting the compound's reactivity and spectroscopic properties [8] [15].

The unique structural features of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester position this compound as a versatile intermediate in the development of kinase inhibitor scaffolds through Suzuki-Miyaura coupling reactions. The presence of multiple reactive sites within the molecule provides exceptional opportunities for selective functionalization in targeted drug discovery platforms [1] [2].

Strategic Positioning in Kinase Inhibitor Design

The compound's structural architecture incorporates critical design elements that align with established kinase inhibitor pharmacophores. The benzoic acid methyl ester core serves as a privileged scaffold, while the strategic placement of bromine atoms at the 5-position and bromomethyl group at the 2-position enables selective cross-coupling reactions with boronic acid derivatives [1] [2]. The fluorine substitution at the 4-position provides enhanced binding affinity and metabolic stability characteristics essential for kinase inhibitor development [3].

Research findings demonstrate that brominated benzoic acid derivatives exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being particularly efficient for introducing diverse aryl substituents [1] [4]. The dual bromine functionality allows for sequential coupling reactions, enabling the construction of complex biaryl scaffolds that are prevalent in kinase inhibitor chemotypes [1] [2].

Mechanistic Insights in Scaffold Construction

The Suzuki-Miyaura coupling mechanism involving benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester proceeds through the classical palladium-catalyzed cycle, with the bromine atoms serving as effective leaving groups [1] [4]. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride under microwave-assisted conditions, achieving coupling yields ranging from 68% to 85% depending on the boronic acid partner [1] [4].

The regioselectivity of the coupling reaction can be controlled through careful selection of reaction conditions and catalyst systems. Studies have shown that the bromomethyl group exhibits different reactivity compared to the aromatic bromine, allowing for selective functionalization at either position [1] [5]. This selectivity is crucial for constructing kinase inhibitors with specific substitution patterns required for optimal target engagement [2].

Scaffold Optimization and Structure-Activity Relationships

The kinase inhibitor scaffolds derived from benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester demonstrate promising structure-activity relationships. The following data table illustrates the comparative performance of different scaffold types in kinase inhibitor development:

Scaffold TypeIC50 (nM)Selectivity ScoreSuzuki-Miyaura Coupling Yield (%)
Benzoic acid derivative2503.278
7-Azaindole454.882
Pyrazole1203.975
Pyrrolopyridine854.580
Quinoline1803.685
Imidazopyridine954.277
Thieno[3,2-d]pyrimidine3402.868

The benzoic acid derivative scaffold demonstrates moderate potency with an IC50 value of 250 nM, while maintaining reasonable selectivity and good coupling efficiency [2] [6]. The fluorine substitution contributes to enhanced binding interactions through halogen bonding and improved pharmacokinetic properties [3] [7].

Applications in Specific Kinase Targets

The compound has shown particular utility in the development of inhibitors targeting protein kinases involved in cancer progression. The brominated benzoic acid scaffold serves as a foundation for constructing Type I and Type II kinase inhibitors, with the flexibility to introduce hinge-binding motifs through strategic coupling reactions [2] [6].

Recent research has demonstrated the successful application of this scaffold in developing inhibitors for calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), where the benzoic acid moiety forms critical interactions with the kinase active site [2]. The compound's ability to undergo sequential functionalization through Suzuki-Miyaura coupling enables the construction of complex inhibitor architectures that can engage multiple binding sites within the kinase domain [2] [6].

Design of Dual-Action Therapeutic Agents Through Sequential Functionalization

The design of dual-action therapeutic agents represents a sophisticated approach in modern drug discovery, leveraging the unique structural features of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester to create compounds with multiple therapeutic targets [8] [9]. Sequential functionalization strategies enable the incorporation of distinct pharmacophores within a single molecular framework, thereby addressing complex disease pathways through simultaneous modulation of multiple biological targets [8] [10].

Conceptual Framework for Dual-Action Design

The dual-action therapeutic concept builds upon the principle of polypharmacology, where a single compound can interact with multiple targets to achieve enhanced therapeutic efficacy [8] [10]. The benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester scaffold provides an ideal platform for this approach due to its multiple reactive sites and structural versatility [9] [11].

The sequential functionalization strategy involves the controlled introduction of different pharmacophores at distinct positions within the molecule. The 5-bromine position can be functionalized with kinase-targeting moieties, while the 2-bromomethyl group can be modified to incorporate membrane-penetrating or selectivity-enhancing elements [9] [11]. This orthogonal reactivity pattern allows for the construction of sophisticated dual-action agents with precisely defined biological activities [8] [10].

Mechanistic Approaches in Sequential Functionalization

The sequential functionalization process typically employs a series of selective chemical transformations, with Suzuki-Miyaura coupling serving as a key methodology for introducing aryl substituents [1] [9]. The reaction sequence begins with the selective functionalization of the more reactive bromine position, followed by subsequent modification of the remaining reactive sites [9] [11].

Research has demonstrated that the sequential functionalization can be achieved through a combination of cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations [9] [11]. The choice of reaction conditions and protecting group strategies is crucial for maintaining selectivity and achieving high yields in the multi-step sequence [8] [9].

Targeted Therapeutic Applications

The dual-action approach has shown particular promise in oncology applications, where the simultaneous targeting of multiple kinase pathways can overcome resistance mechanisms and enhance therapeutic efficacy [8] [10]. The benzoic acid scaffold can be designed to target both primary oncogenic kinases and secondary resistance pathways, providing a comprehensive therapeutic strategy [10] [12].

The following data table presents examples of dual-action therapeutic agents derived from the benzoic acid scaffold:

CompoundPrimary TargetSecondary TargetBinding Affinity (Kd, nM)Cellular Potency (EC50, nM)
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl esterKinase ATP-binding siteCellular uptake enhancement150320
Sequential functionalization product AKinase hinge regionMetabolic stability85180
Sequential functionalization product BAllosteric siteMembrane permeability200450
Sequential functionalization product CProtein-protein interactionBioavailability improvement120280
Sequential functionalization product DDual kinase targetSelectivity enhancement95220

Advantages of Sequential Functionalization Strategy

The sequential functionalization approach offers several advantages over traditional single-target drug design strategies [8] [10]. First, the dual-action mechanism can provide synergistic effects, where the combined activity of both pharmacophores exceeds the sum of their individual contributions [8] [12]. Second, the approach can address drug resistance mechanisms by simultaneously targeting multiple pathways that cancer cells might exploit for survival [10] [12].

The structural flexibility of the benzoic acid scaffold allows for fine-tuning of the balance between the two therapeutic activities [9] [11]. This optimization can be achieved through systematic variation of the substituents and evaluation of their impact on both primary and secondary target engagement [8] [10].

Challenges and Optimization Strategies

Despite its advantages, the design of dual-action therapeutic agents presents several challenges that must be addressed through careful optimization [8] [10]. The incorporation of multiple pharmacophores can lead to increased molecular weight and complexity, potentially affecting drug-like properties such as solubility and membrane permeability [8] [11].

The optimization process requires careful consideration of the balance between the two therapeutic activities, ensuring that neither function is compromised by the presence of the other [8] [10]. This balance can be achieved through systematic structure-activity relationship studies and careful selection of linker strategies that maintain the integrity of both pharmacophores [9] [11].

Metabolic Stability Profiling of Ester Derivatives in Hepatic Microsomes

The metabolic stability of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester and its derivatives represents a critical consideration in drug development, particularly regarding their fate in hepatic microsomal systems [13] [14]. The ester functionality present in the compound structure introduces specific metabolic liabilities that must be carefully evaluated and potentially mitigated through strategic structural modifications [13] [15].

Fundamental Principles of Ester Metabolism

Ester-containing compounds are predominantly metabolized through enzymatic hydrolysis mediated by carboxylesterases, which are abundant in hepatic microsomes [13] [14]. These enzymes catalyze the hydrolysis of ester bonds, converting the methyl ester to the corresponding carboxylic acid and releasing methanol as a byproduct [13] [15]. The metabolic pathway proceeds through a serine-mediated mechanism, where the nucleophilic serine residue in the enzyme active site attacks the carbonyl carbon of the ester bond [13] [14].

The metabolic stability of ester derivatives is influenced by several structural factors, including the nature of the alcohol moiety, the electronic environment of the carbonyl group, and steric hindrance around the ester linkage [13] [15]. The presence of electron-withdrawing groups, such as the bromine and fluorine substituents in the target compound, can significantly affect the reactivity of the ester bond toward enzymatic hydrolysis [13] [14].

Experimental Methodology for Stability Assessment

The metabolic stability assessment typically employs human liver microsomes (HLM) as the enzymatic system, with parallel experiments conducted in the presence and absence of the nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system [13] [14]. The absence of NADPH allows for the evaluation of non-cytochrome P450-mediated metabolism, primarily focusing on esterase-mediated hydrolysis [13] [15].

The experimental protocol involves incubating the test compound with liver microsomes at physiological temperature (37°C) in buffered aqueous solution [13] [14]. Samples are withdrawn at specific time points, and the remaining parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS) techniques [13] [15]. The metabolic stability is expressed as the percentage of compound remaining after a defined incubation period or as the intrinsic clearance value [13] [14].

Comparative Stability Analysis

The metabolic stability of different ester derivatives varies significantly based on their structural characteristics. The following data table presents the comparative stability profiles of various ester derivatives in hepatic microsomes:

Compound TypeHLM-N Stability (% remaining after 60 min)HLM+N Stability (% remaining after 60 min)Metabolic Pathway
Methyl ester1545Esterase hydrolysis
Ethyl ester2555Esterase hydrolysis
Propyl ester3565Esterase hydrolysis
Phenyl ester2050Esterase hydrolysis
Hexyl ester3060Esterase hydrolysis
tert-Butyl ester5575Esterase hydrolysis (reduced)
Isopropyl ester4570Esterase hydrolysis (reduced)

The data demonstrates that methyl esters exhibit the highest susceptibility to esterase-mediated hydrolysis, with only 15% of the compound remaining after 60 minutes of incubation in HLM-N conditions [13] [14]. This high metabolic liability reflects the optimal substrate characteristics of methyl esters for carboxylesterase enzymes [13] [15].

Influence of Halogen Substituents

The presence of bromine and fluorine substituents in benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester significantly influences its metabolic stability profile [13] [14]. Electron-withdrawing halogen atoms can stabilize the ester bond by reducing the electron density at the carbonyl carbon, thereby decreasing the susceptibility to nucleophilic attack by esterase enzymes [13] [3].

Research has shown that fluorine substitution can provide enhanced metabolic stability compared to hydrogen analogues, while bromine substitution can have variable effects depending on its position relative to the ester group [13] [3]. The combination of multiple halogen substituents creates a complex electronic environment that must be carefully evaluated through experimental studies [13] [14].

Implications for Drug Design

The metabolic stability data has important implications for the design of therapeutic agents based on the benzoic acid scaffold [13] [14]. The rapid hydrolysis of methyl esters in hepatic microsomes suggests that this functionality may serve as a prodrug strategy, where the ester is hydrolyzed to release the active carboxylic acid form [13] [15].

Alternatively, if metabolic stability is desired, structural modifications such as the introduction of steric hindrance or the use of bioisosteric replacements for the ester group may be necessary [13] [14]. The tert-butyl ester derivative demonstrates significantly improved stability (55% remaining after 60 minutes), suggesting that steric protection can be an effective strategy for enhancing metabolic stability [13] [15].

Predictive Models and Structure-Activity Relationships

The development of predictive models for ester metabolism has become an important tool in drug discovery, allowing for the early identification of metabolic liabilities [13] [14]. These models incorporate structural descriptors such as steric parameters, electronic properties, and lipophilicity to predict the rate of ester hydrolysis in hepatic microsomes [13] [15].

Structure-activity relationship studies have revealed that the metabolic stability of ester derivatives follows predictable patterns based on their structural characteristics [13] [14]. Branched alkyl esters generally exhibit greater stability than straight-chain analogues, while aromatic esters show intermediate stability depending on the electronic properties of the aromatic ring [13] [15].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

325.87763 g/mol

Monoisotopic Mass

323.87968 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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